![molecular formula C17H15N3O7S2 B4879458 4,5-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide](/img/structure/B4879458.png)

4,5-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4,5-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide involves several key steps, including nitration, sulfonation, and amidation reactions. The synthesis process is designed to incorporate functional groups that enhance the compound's selectivity and efficacy against hypoxic tumor cells (Shyam et al., 1999).

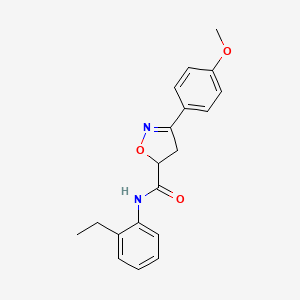

Molecular Structure Analysis

The molecular structure of this compound features several functional groups, including dimethoxy, nitro, methylsulfonyl, and benzothiazole moieties. These groups play crucial roles in determining the compound's chemical behavior, reactivity, and biological activity. The presence of the nitro group, in particular, is significant for the compound's ability to exert cytotoxic effects in hypoxic conditions, as it facilitates reduction under acidic conditions found in hypoxic regions of solid tumors (Shyam et al., 1999).

Chemical Reactions and Properties

4,5-Dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide undergoes various chemical reactions that are pertinent to its biological activity. One of the notable reactions is its reduction under hypoxic conditions, which is facilitated by the nitro group. This reduction is critical for the compound's selective toxicity towards hypoxic cells over aerobic cells, making it a potential candidate for targeting hypoxic tumors (Shyam et al., 1999).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. While specific physical property data for this compound are not readily available, the functional groups present suggest moderate solubility in organic solvents and stability under standard storage conditions.

Chemical Properties Analysis

The chemical properties of 4,5-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide, including its reactivity and interaction with biological molecules, are largely defined by its functional groups. The nitro group, in particular, plays a pivotal role in its mechanism of action, enabling the compound to undergo bio-reductive activation in hypoxic conditions, a characteristic that is exploited in its potential application as an anticancer agent (Shyam et al., 1999).

Propriétés

IUPAC Name |

4,5-dimethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O7S2/c1-26-13-7-10(12(20(22)23)8-14(13)27-2)16(21)19-17-18-11-5-4-9(29(3,24)25)6-15(11)28-17/h4-8H,1-3H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVKFYLEUQDSIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4879376.png)

![4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3-methylbenzoate](/img/structure/B4879382.png)

![3-ethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B4879389.png)

![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4879406.png)

![4-[(1,3-benzodioxol-5-ylmethyl)amino]butan-1-ol hydrochloride](/img/structure/B4879419.png)

![ethyl 2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4879431.png)

![2,8,9-triphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4879437.png)

![N-mesityl-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4879453.png)

![6-phenyl-2-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4879460.png)

![N-[5-(5-chloro-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B4879464.png)

![N-[4-(benzyloxy)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4879471.png)

![5-(4-chlorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4879479.png)